6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one 6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one MRZ-8676 is a selective, orally bioavailable, negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5).
Brand Name: Vulcanchem
CAS No.: 872122-36-6
VCID: VC0536347
InChI: InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3
SMILES: CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one

CAS No.: 872122-36-6

Cat. No.: VC0536347

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one - 872122-36-6

Specification

Description MRZ-8676 is a selective, orally bioavailable, negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5).
CAS No. 872122-36-6
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 6,6-dimethyl-2-(2-phenylethynyl)-7,8-dihydroquinolin-5-one
Standard InChI InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3
Standard InChI Key GXHZJFOEDFUGMK-UHFFFAOYSA-N
SMILES CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Canonical SMILES CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Appearance Solid powder

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